molecular formula C6H14ClNO B1592737 3-Methoxypiperidine hydrochloride CAS No. 688809-94-1

3-Methoxypiperidine hydrochloride

Cat. No. B1592737
CAS RN: 688809-94-1
M. Wt: 151.63 g/mol
InChI Key: ZRDDHBSVIQRILE-UHFFFAOYSA-N
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Description

3-Methoxypiperidine hydrochloride is a chemical compound with the molecular formula C6H13NO · HCl . It is a solid substance at room temperature . The compound is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular weight of 3-Methoxypiperidine hydrochloride is 151.63 g/mol . The InChI key for this compound is ZRDDHBSVIQRILE-UHFFFAOYSA-N . The compound has a linear formula of C6H13NO · HCl .


Physical And Chemical Properties Analysis

3-Methoxypiperidine hydrochloride is a solid substance at room temperature . It has a melting point of 108-112 °C . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Pharmacology: Drug Synthesis and Development

3-Methoxypiperidine hydrochloride is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its piperidine structure is a common motif in many therapeutic agents, including antipsychotics, analgesics, and antihypertensive drugs . The compound’s ability to act as a building block for more complex structures makes it indispensable in drug discovery and development processes.

Material Science: Organic Synthesis

In material science, 3-Methoxypiperidine hydrochloride serves as a reagent in organic synthesis, contributing to the creation of novel materials with potential applications in various industries . Its role in the synthesis of polymers and small organic molecules is crucial for advancing material properties and functionalities.

Chemical Synthesis: Catalyst and Reagent

The compound is utilized as a catalyst and reagent in chemical synthesis, facilitating a wide range of reactions. It is particularly useful in the synthesis of substituted piperidines, which are prevalent in many chemical compounds with industrial and pharmaceutical relevance .

Medical Research: Biological Studies

3-Methoxypiperidine hydrochloride is employed in medical research for the study of biological systems. Its presence in various bioactive compounds allows researchers to explore its effects on biological pathways and its potential therapeutic benefits .

Biochemistry: Enzyme and Receptor Studies

In biochemistry, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to many bioactive molecules. It aids in understanding the biochemical processes that underlie health and disease .

Industrial Applications: Safety and Handling

While not a direct application in research, knowledge of the safe handling and storage of 3-Methoxypiperidine hydrochloride is essential for its use in industrial settings. The compound’s safety data sheet provides critical information for its proper management in a laboratory or production environment .

Safety and Hazards

3-Methoxypiperidine hydrochloride is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and consult a physician .

properties

IUPAC Name

3-methoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDDHBSVIQRILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630947
Record name 3-Methoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

688809-94-1
Record name 3-Methoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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